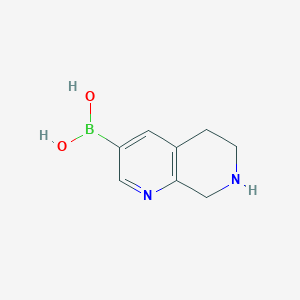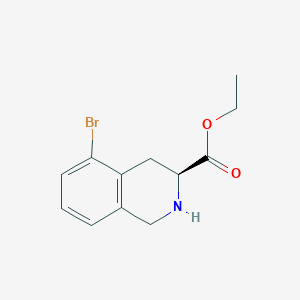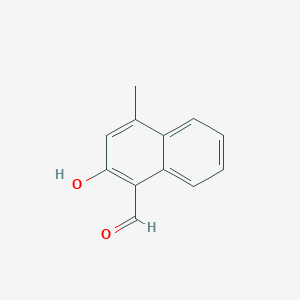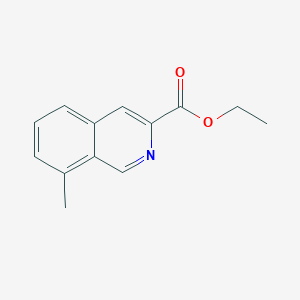![molecular formula C32H38O2 B13670836 (S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B13670836.png)
(S)-3,3'-Bis(3,3-dimethylbutyl)-[1,1'-binaphthalene]-2,2'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol is a chiral binaphthol derivative. This compound is known for its unique structural properties, which make it an important molecule in various fields of scientific research, including organic synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,3-dimethylbutyraldehyde from t-butyl chloride and vinyl acetate through a catalytic reaction.
Formation of Intermediate: The intermediate 1-chloro-3,3-dimethylbutyl acetate is hydrolyzed and disproportionated under controlled temperature conditions (100-110°C) using catalysts such as aluminum trichloride, p-toluenesulfonic acid, or ferric chloride.
Final Product: The final step involves the coupling of the intermediate with 1,1’-binaphthalene-2,2’-diol to form (S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol.
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted binaphthol derivatives.
Applications De Recherche Scientifique
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol has several applications in scientific research:
Organic Synthesis: It is used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Catalysis: The compound serves as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Material Science: It is used in the development of advanced materials with specific optical and electronic properties.
Pharmaceuticals: The compound is explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of (S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles to facilitate various chemical transformations. The pathways involved include coordination with transition metals and activation of substrates through chiral induction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
(S)-3,3’-Bis(3,3-dimethylbutyl)-[1,1’-binaphthalene]-2,2’-diol is unique due to its specific chiral centers and bulky substituents, which provide steric hindrance and enhance its selectivity in catalytic reactions. This makes it a valuable compound in asymmetric synthesis compared to other binaphthol derivatives.
Propriétés
Formule moléculaire |
C32H38O2 |
|---|---|
Poids moléculaire |
454.6 g/mol |
Nom IUPAC |
3-(3,3-dimethylbutyl)-1-[3-(3,3-dimethylbutyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C32H38O2/c1-31(2,3)17-15-23-19-21-11-7-9-13-25(21)27(29(23)33)28-26-14-10-8-12-22(26)20-24(30(28)34)16-18-32(4,5)6/h7-14,19-20,33-34H,15-18H2,1-6H3 |
Clé InChI |
JQBPPZJSAAUVIM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCC1=CC2=CC=CC=C2C(=C1O)C3=C(C(=CC4=CC=CC=C43)CCC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7-difluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13670761.png)
![6-Iodooxazolo[4,5-b]pyridine](/img/structure/B13670777.png)
![8-Chloro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13670784.png)

![2-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]ethanone Hydrochloride](/img/structure/B13670793.png)
![7-Bromo-2-chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13670801.png)

![7'-Bromo-5'-chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13670814.png)


![2,2-Bis((3aR,8aS)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile](/img/structure/B13670843.png)


![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)
